7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
Research indicates that derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrate significant affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds exhibit potential as ligands with antidepressant and anxiolytic properties, as evidenced by their performance in pharmacological evaluations such as the forced swim test (FST) and four-plate test (FPT) in mice. The structural modification by introducing hydrophobic substituents or altering the linker length between the arylpiperazine and purine core has been instrumental in identifying potent psychotropic agents (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further studies reveal that new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally related to the compound , exhibit pronounced analgesic and anti-inflammatory effects. These findings are supported by in vivo models such as the writhing syndrome and formalin tests, where several compounds showed significantly higher activity than reference drugs, highlighting their potential as novel analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCNLTQJGIADEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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